molecular formula C15H11BrO4 B2928278 4-Formyl-2-methoxyphenyl 4-bromobenzoate CAS No. 443908-04-1

4-Formyl-2-methoxyphenyl 4-bromobenzoate

Cat. No. B2928278
CAS RN: 443908-04-1
M. Wt: 335.153
InChI Key: SGADULVTXBAEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Formyl-2-methoxyphenyl 4-bromobenzoate” is a chemical compound with the molecular formula C15H11BrO4 . It has a molecular weight of 335.15 .

Scientific Research Applications

Synthesis and Functional Derivatives

4-Formyl-2-methoxyphenyl 4-bromobenzoate has been utilized in the synthesis of various functional derivatives. For instance, acylation of vanillin with isonicotinoyl chloride has led to the production of this compound, which was further converted into derivatives containing isoxazole and isothiazole heterocycles. These compounds demonstrated the ability to form complexes with palladium(II) chloride, showcasing high catalytic activity in Suzuki reactions, an important reaction in organic chemistry (Potkin et al., 2019).

Intermediate in Total Synthesis

This compound serves as a critical intermediate in the total synthesis of bisbibenzyls, a series of natural products with varied biological activities. Research has focused on optimizing synthesis conditions, such as catalyst selection and reaction time, to enhance yield (Lou Hong-xiang, 2012).

Electrophilic Substitution Reactions

Studies on electrophilic substitution reactions of related derivatives, like 4-methoxybenzo[b]thiophen, have been conducted. These reactions, including bromination and nitration, have yielded various substituted products, providing insights into the reactivity and potential applications of such compounds (Clarke et al., 1973).

Isolation from Natural Sources

Research has also explored the isolation of bromophenol derivatives, similar in structure to 4-Formyl-2-methoxyphenyl 4-bromobenzoate, from natural sources like the red alga Rhodomela confervoides. These compounds, including various bromophenol derivatives, were studied for their structural properties and potential biological activities (Zhao et al., 2004).

Novel Synthetic Methods

Efficient methods have been developed for the preparation of derivatives related to 4-Formyl-2-methoxyphenyl 4-bromobenzoate. These methods have focused on avoiding regioselectivity issues in reactions and exploring one-pot procedures for demethylation, cyclization, and hydrolysis (Liao et al., 2014).

Safety and Hazards

Safety precautions for handling “4-Formyl-2-methoxyphenyl 4-bromobenzoate” include keeping the product out of reach of children, avoiding contact with skin and eyes, and using personal protective equipment as required . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGADULVTXBAEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.